N-Decyl-D-gluconamide N-Decyl-D-gluconamide
Brand Name: Vulcanchem
CAS No.: 18375-62-7
VCID: VC21028756
InChI: InChI=1S/C16H33NO6/c1-2-3-4-5-6-7-8-9-10-17-16(23)15(22)14(21)13(20)12(19)11-18/h12-15,18-22H,2-11H2,1H3,(H,17,23)/t12-,13-,14+,15-/m1/s1
SMILES: CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Molecular Formula: C16H33NO6
Molecular Weight: 335.44 g/mol

N-Decyl-D-gluconamide

CAS No.: 18375-62-7

Cat. No.: VC21028756

Molecular Formula: C16H33NO6

Molecular Weight: 335.44 g/mol

* For research use only. Not for human or veterinary use.

N-Decyl-D-gluconamide - 18375-62-7

Specification

CAS No. 18375-62-7
Molecular Formula C16H33NO6
Molecular Weight 335.44 g/mol
IUPAC Name (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide
Standard InChI InChI=1S/C16H33NO6/c1-2-3-4-5-6-7-8-9-10-17-16(23)15(22)14(21)13(20)12(19)11-18/h12-15,18-22H,2-11H2,1H3,(H,17,23)/t12-,13-,14+,15-/m1/s1
Standard InChI Key REISOHCMNXKYLD-APIJFGDWSA-N
Isomeric SMILES CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
SMILES CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Canonical SMILES CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

N-Decyl-D-gluconamide (CAS No. 18375-62-7) is characterized by its amphiphilic nature, which allows it to interact effectively with both hydrophilic and hydrophobic environments. This property makes it valuable in various applications, including industrial and scientific research. The compound features a D-gluconic acid backbone with an amide linkage to a decyl (C10) alkyl chain.

Basic Identification Data

The compound is formally known as (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide according to IUPAC nomenclature . It has the molecular formula C16H33NO6 with a molecular weight of 335.44 g/mol . This structure contains multiple hydroxyl groups from the gluconic acid portion, providing hydrophilicity, while the decyl chain contributes hydrophobic properties.

Structural Representation

N-Decyl-D-gluconamide features a linear structure with specific stereochemistry derived from D-gluconic acid. The compound contains five hydroxyl groups along the carbon backbone, with an amide linkage connecting to the decyl chain. The stereochemistry is denoted as (2R,3S,4R,5R), indicating the specific spatial arrangement of the hydroxyl groups along the carbon chain .

Table 1: Basic Structural and Identification Data of N-Decyl-D-gluconamide

ParameterValue
CAS Number18375-62-7
IUPAC Name(2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide
Molecular FormulaC16H33NO6
Molecular Weight335.44 g/mol
InChIInChI=1S/C16H33NO6/c1-2-3-4-5-6-7-8-9-10-17-16(23)15(22)14(21)13(20)12(19)11-18/h12-15,18-22H,2-11H2,1H3,(H,17,23)/t12-,13-,14+,15-/m1/s1
InChIKeyREISOHCMNXKYLD-APIJFGDWSA-N
SMILESCCCCCCCCCCNC(=O)C@@HO

Physicochemical Properties

N-Decyl-D-gluconamide possesses a unique set of physicochemical properties that contribute to its functionality as a surfactant and its applications in various fields.

Physical Properties

The compound exists as a solid at room temperature and displays specific characteristics that influence its behavior in different systems. The physical properties are essential considerations for formulation and application purposes.

Table 2: Physical Properties of N-Decyl-D-gluconamide

PropertyValue
Physical StateSolid
Density1.166 g/cm³
Boiling Point638.9°C at 760 mmHg
Flash Point340.2°C
Vapor Pressure5.16E-19 mmHg at 25°C
Index of Refraction1.519
PSA (Polar Surface Area)130.25000
LogP0.07010
SolubilityGood solubility in polar solvents

These properties demonstrate the compound's high thermal stability (as evidenced by its high boiling and flash points) and its very low vapor pressure, indicating minimal volatility at room temperature .

Chemical Properties

N-Decyl-D-gluconamide exhibits good solubility in polar solvents due to its hydrophilic groups, which is crucial for its application in aqueous systems. Its amphiphilic nature allows it to function effectively at interfaces, making it valuable as a surfactant.

The compound is generally stable under normal conditions but can undergo various chemical reactions depending on specific reagents and conditions. The presence of multiple hydroxyl groups makes it capable of hydrogen bonding, which influences its solubility and interaction with other molecules.

Synthesis Methods

Several methods have been developed for the synthesis of N-Decyl-D-gluconamide and related aldonamides, with varying approaches depending on the scale and specific requirements.

Conventional Synthesis

The conventional synthesis of N-Decyl-D-gluconamide typically involves reactions between D-gluconic acid derivatives and decylamine under controlled conditions. This approach often requires using D-glucono-1,5-lactone as a starting material, which reacts with decylamine in an appropriate solvent.

Mechanosynthesis Approach

A more recent approach involves mechanosynthesis, which provides a faster and more efficient method for synthesizing aldonamides. This method has been successfully applied to similar compounds like N-dodecyl-D-gluconamide and can be adapted for N-Decyl-D-gluconamide synthesis.

In mechanosynthesis, the reaction between gluconolactone and the amine is facilitated using a ball mill, often with water as a liquid-assisted grinding (LAG) agent. This method can produce the desired aldonamide in less than 5 minutes with high yields and purity .

The general procedure involves:

  • Mixing D-gluconolactone and decylamine in an appropriate molar ratio

  • Adding a small amount of water as a LAG agent (η < 0.75 μL/mg)

  • Milling the mixture for 5-15 minutes

  • Recovering the product through an aqueous workup

This solvent-minimized approach offers environmental benefits compared to conventional methods that require organic solvents .

Comparative Synthesis Methods

Research has shown that manual grinding in a mortar with a pestle can also produce high yields of aldonamides similar to N-Decyl-D-gluconamide. This approach provides a simpler alternative to mechanical milling, with yields comparable to those obtained by mechanical methods .

Table 3: Comparison of Synthesis Methods for Aldonamides

MethodReaction TimeYieldAdvantagesDisadvantages
Conventional (in MeOH)Hours62-70%Well-established, scalableRequires organic solvents, longer reaction time
Mechanical Milling5-15 min82-96%Fast, high yield, environmentally friendlyRequires specialized equipment
Manual Grinding10 min~83%Simple, accessible, no specialized equipmentLess reproducible, labor-intensive

The mechanosynthesis approach has been successfully applied to various aldonolactones (including γ-ribonolactone, δ-gluconolactone, and galactonolactone) and different amines, showing broad applicability and consistently high yields .

Applications and Functional Properties

N-Decyl-D-gluconamide finds applications across several fields due to its amphiphilic nature and biocompatibility.

Surfactant Applications

As a sugar-based surfactant, N-Decyl-D-gluconamide offers advantages over conventional surfactants, particularly in applications requiring mild, biocompatible ingredients. Its ability to interact with both hydrophilic and hydrophobic environments makes it valuable for:

  • Emulsification and stabilization in formulations

  • Cleaning applications

  • Personal care products

  • Industrial processes requiring interfacial stabilization

Mixed Surfactant Systems

Research has shown that gluconamide-type surfactants, including those similar to N-Decyl-D-gluconamide, can form stable solutions with anionic surfactants over a broad concentration range . This compatibility allows for the development of mixed surfactant systems with enhanced properties.

Biological Activities

Studies on related gluconamide compounds have revealed interesting biological activities. For instance, N-decyl-D-gluconamide has been investigated for its potential as a drug absorption enhancer. Research showed that a 5% solution of decyl glucoside enhanced the buccal absorption of insulin, though there wasn't a consistent relationship between alkyl chain length and penetration enhancement .

This suggests that N-Decyl-D-gluconamide might have applications in pharmaceutical formulations, particularly for enhancing the absorption of poorly absorbed drugs through mucosal membranes.

Comparison with Other Alkyl Chain Lengths

The properties and applications of aldonamides can vary significantly with the length of the alkyl chain. A comparison between N-decyl, N-dodecyl, and N-tetradecyl gluconamides reveals interesting structure-property relationships.

Table 4: Comparison of Different Alkyl Chain Length Gluconamides

PropertyN-Decyl-D-gluconamideN-Dodecyl-D-gluconamideN-Tetradecyl-D-gluconamide
CAS Number18375-62-718375-63-818375-64-9
Molecular Weight335.44 g/mol363.49 g/mol393.55 g/mol
Boiling Point638.9°C649.5°CHigher than N-dodecyl
Density1.166 g/cm³1.133 g/cm³Lower than N-dodecyl
LogP0.070100.85030Higher than N-dodecyl
Absorption EnhancementEffective for buccal absorptionLess effective than N-decylNot reported

The comparison shows that as the alkyl chain length increases, the hydrophobicity (LogP) increases, while the density tends to decrease. These changes in physicochemical properties can significantly affect the surfactant behavior and biological activity of the compounds .

Structural Analysis and Crystal Properties

Research on the crystal structures of N-alkyl-D-gluconamides, including N-decyl-D-gluconamide, has revealed interesting insights into their molecular organization and potential for gelation in aqueous solutions.

Crystal Structure Characteristics

The crystal structure of N-decyl-D-gluconamide has been described as belonging to the space group P21, with unit cell parameters: a = 5.255(2), b = 35.97(1), c = 4.807(2) Å, β = 94.81(3)° . This crystal structure differs significantly from many other amphiphilic molecules.

Molecular Packing and Hydrogen Bonding

Unlike typical amphiphilic molecules that form bilayers and crystallize in a tail-to-tail mode, N-alkyl-D-gluconamides form monolayers and crystallize in sheet-like head-to-tail arrangements . These arrangements are stabilized by intra- and inter-molecular NH···O and OH···O hydrogen bonds, contributing to their unique properties.

An interesting observation is that compounds with an even number of alkyl carbon atoms (like N-decyl-D-gluconamide) crystallize in the space group P21, while those with odd numbers crystallize in P1 . This pattern correlates with changes in torsion angles around the first CC bond in the alkyl chain.

Gelation Properties

The specific molecular interactions observed in the crystal structures might explain why these molecules form gels in aqueous solutions . The head CH2OH group interacts virtually identically with the tail group CH2CH3 in each crystal structure, potentially contributing to their gelation behavior.

Structure-Function Relationships

The functionality of N-Decyl-D-gluconamide is strongly influenced by its molecular structure, particularly the balance between the hydrophilic gluconamide head and the hydrophobic decyl tail.

Krafft Point Temperature Considerations

Research on similar N-alkyl-N-(2-hydroxyethyl)aldonamides has shown that their application in aqueous media can be limited by their relatively high Krafft point temperatures . The Krafft point is the temperature below which surfactants form crystals rather than micelles, limiting their effectiveness.

Functionalized Derivatives

Building upon the basic structure of N-Decyl-D-gluconamide, various functionalized derivatives have been developed to enhance specific properties or introduce new functionalities.

N-(3-Aminopropyl)-N-decyl-D-gluconamide

One such derivative is N-(3-Aminopropyl)-N-decyl-D-gluconamide (CAS No. 93840-55-2), which incorporates an additional aminopropyl group. This modification introduces a secondary amine functionality, potentially enhancing water solubility and providing a site for further chemical modifications.

Table 5: Comparison of N-Decyl-D-gluconamide and its Aminopropyl Derivative

PropertyN-Decyl-D-gluconamideN-(3-Aminopropyl)-N-decyl-D-gluconamide
CAS Number18375-62-793840-55-2
Molecular FormulaC16H33NO6C19H40N2O6
Molecular Weight335.44 g/mol392.5 g/mol
Additional Functional GroupNoneAminopropyl group
Potential ApplicationsSurfactant, absorption enhancerSurfactant with enhanced solubility, potential for further functionalization

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